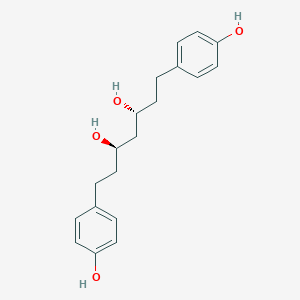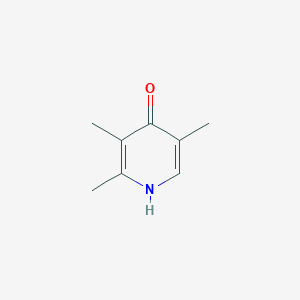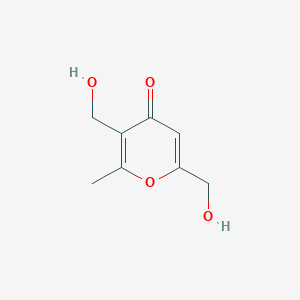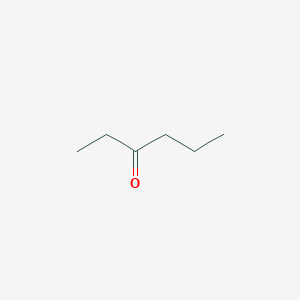
1-(6-(1-Aziridinyl)hexyl)-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-(1-Aziridinyl)hexyl)-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol, also known as EO9, is a synthetic compound that has been extensively studied for its potential as an anti-cancer drug. EO9 is a member of the indolequinone family of compounds and has been shown to have potent cytotoxic effects on a variety of cancer cell lines.
Wirkmechanismus
1-(6-(1-Aziridinyl)hexyl)-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol is believed to exert its anti-cancer effects through the generation of reactive oxygen species (ROS). ROS are highly reactive molecules that can damage DNA and other cellular components, leading to cell death. 1-(6-(1-Aziridinyl)hexyl)-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol is thought to generate ROS through a process called redox cycling, in which it is oxidized and reduced repeatedly, leading to the production of ROS.
Biochemical and Physiological Effects
1-(6-(1-Aziridinyl)hexyl)-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as to inhibit angiogenesis (the formation of new blood vessels) in tumors. 1-(6-(1-Aziridinyl)hexyl)-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Vorteile Und Einschränkungen Für Laborexperimente
1-(6-(1-Aziridinyl)hexyl)-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol has a number of advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize, and can be obtained in large quantities. Another advantage is that it has been extensively studied, and its mechanism of action is well-understood. However, one limitation is that it can be difficult to work with due to its potent cytotoxic effects. Care must be taken to ensure that researchers are not exposed to the compound, and that appropriate safety protocols are followed.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-(6-(1-Aziridinyl)hexyl)-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol. One area of interest is the development of new analogs of 1-(6-(1-Aziridinyl)hexyl)-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol that may have improved efficacy and safety profiles. Another area of interest is the use of 1-(6-(1-Aziridinyl)hexyl)-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol in combination with other anti-cancer drugs, in order to enhance its effectiveness. Finally, there is interest in exploring the use of 1-(6-(1-Aziridinyl)hexyl)-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol in other disease areas, such as autoimmune disorders and infectious diseases.
Synthesemethoden
1-(6-(1-Aziridinyl)hexyl)-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol is synthesized using a multi-step process that involves the reaction of 4-hydroxyphenylacetic acid with chloroacetyl chloride to form 4-chloroacetylphenylacetic acid. This intermediate is then reacted with 6-azidohexanol to form 6-(1-aziridinyl)hexyl-4-chloroacetylphenylacetic acid. Finally, the indole ring is added using a Fischer indole synthesis reaction to form 1-(6-(1-Aziridinyl)hexyl)-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol.
Wissenschaftliche Forschungsanwendungen
1-(6-(1-Aziridinyl)hexyl)-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol has been extensively studied for its potential as an anti-cancer drug. It has been shown to have potent cytotoxic effects on a variety of cancer cell lines, including breast, lung, colon, and ovarian cancer. 1-(6-(1-Aziridinyl)hexyl)-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol has also been shown to be effective in animal models of cancer, with significant tumor growth inhibition observed in mice with implanted tumors.
Eigenschaften
CAS-Nummer |
130628-38-5 |
|---|---|
Produktname |
1-(6-(1-Aziridinyl)hexyl)-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol |
Molekularformel |
C22H26N2O2 |
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
1-[6-(aziridin-1-yl)hexyl]-2-(4-hydroxyphenyl)-3-methylindol-5-ol |
InChI |
InChI=1S/C23H28N2O2/c1-17-21-16-20(27)10-11-22(21)25(13-5-3-2-4-12-24-14-15-24)23(17)18-6-8-19(26)9-7-18/h6-11,16,26-27H,2-5,12-15H2,1H3 |
InChI-Schlüssel |
FYXCZXUAUVCUAT-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C2=C1C=C(C=C2)O)CCCCCCN3CC3)C4=CC=C(C=C4)O |
Kanonische SMILES |
CC1=C(N(C2=C1C=C(C=C2)O)CCCCCCN3CC3)C4=CC=C(C=C4)O |
Synonyme |
1-(6-aziridinylhexyl)-2-(4-hydroxyphenyl)indol-5-ol 1-AHPI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



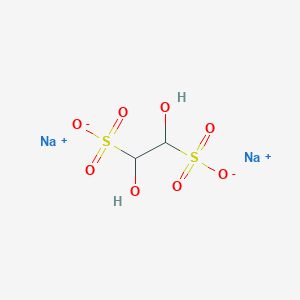
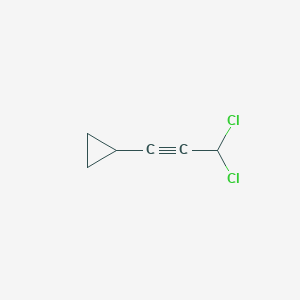
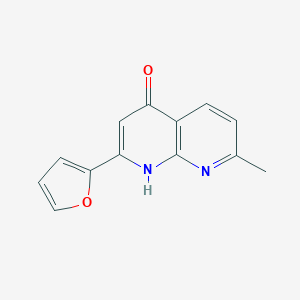

![1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene](/img/structure/B146998.png)

